Superior Electron-Withdrawing Capacity of SF5 Versus CF3: Hammett Substituent Constant Comparison
The –SF₅ group demonstrates significantly stronger electron-withdrawing capacity compared to the –CF₃ group, as quantified by Hammett substituent constants. The inductive constant (σI) for –SF₅ is 0.55, compared to 0.39 for –CF₃, representing a 41% increase in inductive electron withdrawal [1]. This enhanced electronegativity directly influences the reactivity of the phenol ring and can modulate the pKa of the hydroxyl proton.
| Evidence Dimension | Hammett Inductive Substituent Constant (σI) |
|---|---|
| Target Compound Data | σI = 0.55 |
| Comparator Or Baseline | σI = 0.39 (CF₃ group) |
| Quantified Difference | ΔσI = +0.16 (41% increase) |
| Conditions | Literature values derived from benzoic acid and phenylacetic acid model systems |
Why This Matters
This quantifiable difference in electronegativity allows medicinal chemists to achieve a stronger electron-withdrawing effect without sacrificing lipophilicity, a property combination unattainable with –CF₃.
- [1] Das, P.; Tokunaga, E.; Shibata, N. Recent advancements in the synthesis of pentafluorosulfanyl (SF5)-containing heteroaromatic compounds. Tetrahedron Letters 2017, 58, 4803-4815. View Source
